2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a methoxyphenoxy group, a benzo[d]thiazolyl group, and an ethanesulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring. This intermediate is then further functionalized to introduce the 2-methyl group and the ethanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methylbenzo[d]thiazol-5-yl compounds: These compounds share a similar benzo[d]thiazole core but differ in their functional groups, leading to distinct chemical and biological properties.
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol: This compound has a similar benzo[d]thiazole structure but includes a trifluoromethyl group, which enhances its potency as a tyrosinase inhibitor.
Uniqueness
2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethane-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-12-18-16-11-13(3-8-17(16)24-12)19-25(20,21)10-9-23-15-6-4-14(22-2)5-7-15/h3-8,11,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCBPPGGQNNAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)CCOC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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